Ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate
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Overview
Description
Ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate is a complex organic compound with the molecular formula C20H30N2O4. This compound is known for its unique structure, which includes an oxadiazepane ring, a phenyl group, and an ester functional group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate typically involves multiple steps. One common method includes the acylation of 2,6-diethyl-4-methylphenylacetic acid with ethyl chloroformate, followed by cyclization with hydrazine hydrate to form the oxadiazepane ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl positions, using reagents like sodium methoxide or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or bromine in carbon tetrachloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-[2-(2,6-diethylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate: Lacks the methyl group on the phenyl ring, leading to different chemical properties.
Mthis compound: Has a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.
Properties
IUPAC Name |
ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-5-16-12-15(4)13-17(6-2)18(16)14-19(23)21-8-10-25-11-9-22(21)20(24)26-7-3/h12-13H,5-11,14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQINNPZQRCXDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1CC(=O)N2CCOCCN2C(=O)OCC)CC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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